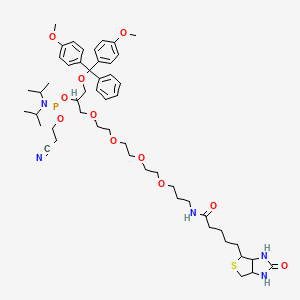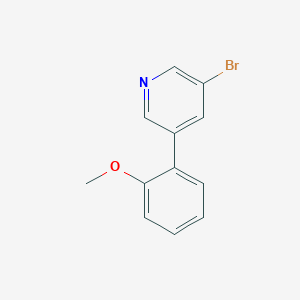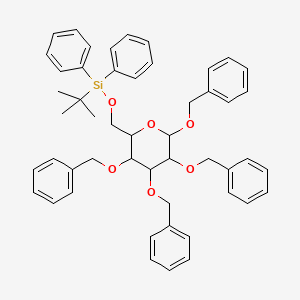
Benzoic acid, 4-formyl-2-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-formyl-2-iodo-, also known as 4-formyl-2-iodobenzoic acid, is a derivative of benzoic acid. This compound is characterized by the presence of a formyl group (-CHO) at the 4-position and an iodine atom at the 2-position on the benzene ring. It is a white crystalline powder with limited solubility in water but can dissolve in organic solvents like dimethylformamide (DMF).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-2-iodobenzoic acid typically involves the iodination of 4-formylbenzoic acid. One common method is the Sandmeyer reaction, where 4-formylbenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2-position.
Industrial Production Methods
Industrial production methods for 4-formyl-2-iodobenzoic acid are not widely documented, but they likely involve similar iodination reactions on a larger scale, utilizing efficient and cost-effective reagents and conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The iodine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: 4-carboxy-2-iodobenzoic acid.
Reduction: 4-hydroxymethyl-2-iodobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-formyl-2-iodobenzoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe in biochemical assays to study enzyme activities.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the synthesis of dyes and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-formylbenzoic acid: Lacks the iodine atom, making it less reactive in substitution reactions.
2-iodobenzoic acid: Lacks the formyl group, limiting its use in nucleophilic addition reactions.
4-carboxy-2-iodobenzoic acid: An oxidized form of 4-formyl-2-iodobenzoic acid.
Uniqueness
4-formyl-2-iodobenzoic acid is unique due to the presence of both the formyl and iodine groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
| 1289063-24-6 | |
Molekularformel |
C8H5IO3 |
Molekulargewicht |
276.03 g/mol |
IUPAC-Name |
4-formyl-2-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) |
InChI-Schlüssel |
ZEWOKEHPPSECGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)


![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)






